3-Acetyl-2-hydroxybenzonitrile

Beschreibung

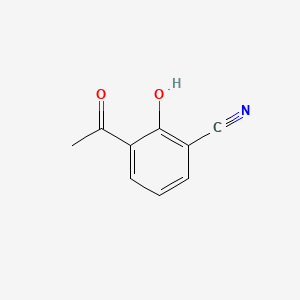

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIBVZQPXILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128546-86-1 | |

| Record name | 3-acetyl-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Acetyl-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. We will delve into its chemical structure, explore a robust synthetic pathway, and discuss its potential applications, particularly for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Hydroxybenzonitriles

Substituted hydroxybenzonitriles are a class of organic compounds that have garnered significant interest in the scientific community. The presence of three key functional groups—a nitrile, a hydroxyl group, and a carbonyl moiety—on an aromatic scaffold imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of more complex molecules.[1] These compounds are foundational to the development of various pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its ortho-hydroxy and meta-acetyl groups relative to the nitrile, presents intriguing possibilities for intramolecular interactions and regioselective reactions.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted with a cyano group (-C≡N) at position 1, a hydroxyl group (-OH) at position 2, and an acetyl group (-COCH₃) at position 3. This arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the acetyl group, which can influence its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | N/A |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 39055-82-8 | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | N/A |

Synthesis of this compound: A Two-Step Approach

A reliable and efficient synthesis of this compound can be achieved through a two-step process involving the esterification of 2-cyanophenol followed by a Fries rearrangement. This method is advantageous due to the ready availability of the starting materials and the generally good yields of the rearrangement.[2][3]

Step 1: Synthesis of 2-Cyanophenyl acetate

The first step is the esterification of 2-cyanophenol with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Reaction:

Experimental Protocol:

-

To a solution of 2-cyanophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyanophenyl acetate, which can be purified by column chromatography if necessary.

Step 2: Fries Rearrangement to this compound

The key step in this synthesis is the Fries rearrangement of 2-cyanophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[2][3] The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature. To favor the formation of the para-acylated product (relative to the ester), which in this case is the desired this compound (the acetyl group is ortho to the hydroxyl and meta to the nitrile), lower reaction temperatures are generally employed.[3]

Reaction:

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane at 0 °C, slowly add a solution of 2-cyanophenyl acetate (1.0 eq) in the same solvent.

-

Maintain the reaction mixture at a low temperature (e.g., 0-5 °C) and stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Once the starting material is consumed, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a reactive acylium ion intermediate.[1]

-

Low Temperature: Performing the reaction at a low temperature favors the kinetic product, which is often the para-substituted isomer.[3] In the case of 2-cyanophenyl acetate, the acetyl group migrates to the position ortho to the hydroxyl group.

-

Aprotic Solvent: Anhydrous conditions and aprotic solvents are crucial to prevent the decomposition of the Lewis acid catalyst.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reaction Mechanism: The Fries Rearrangement

The Fries rearrangement proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3]

-

Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the acyl carbon more electrophilic.

-

Formation of Acylium Ion: The activated complex can then cleave to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. This step can occur either intermolecularly or intramolecularly within a solvent cage.

-

Electrophilic Attack: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions.

-

Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring. Finally, acidic workup protonates the phenoxide and liberates the hydroxyaryl ketone product.

Caption: Mechanism of the Fries Rearrangement.

Purification and Characterization

The purification of this compound is typically achieved by column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent. The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

The structural elucidation and characterization of the synthesized compound are performed using a combination of spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the nitrile carbon, the carbonyl carbon, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and the C=O stretch of the acetyl group.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Research and Drug Development

Hydroxyaryl ketones are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] The unique arrangement of functional groups in this compound makes it a promising scaffold for the development of novel bioactive molecules. Substituted 2-hydroxybenzonitriles and related heterocyclic structures have been reported to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: The presence of the phenolic hydroxyl group and the nitrile functionality can contribute to antimicrobial properties.

-

Anticancer Activity: Many compounds containing the benzonitrile moiety have been investigated for their potential as anticancer agents.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, which are relevant in the context of various diseases.[5]

Furthermore, the reactive nature of the functional groups in this compound allows for further chemical modifications, enabling the generation of libraries of derivatives for high-throughput screening in drug discovery programs. For instance, the acetyl group can be a handle for condensation reactions to form chalcones or other complex heterocyclic systems.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. The two-step synthesis via esterification and a regioselective Fries rearrangement provides an efficient route to this compound. Its unique structural features make it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a detailed overview of its structure, a robust synthetic protocol with mechanistic insights, and a discussion of its potential applications, serving as a valuable resource for researchers and professionals in the field.

References

-

Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]

-

Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B. [Link]

-

Fries rearrangement. Wikipedia. [Link]

-

Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

-

Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules. [Link]

-

REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Cyanophenyl acetate | C9H7NO2. SIELC Technologies. [Link]

-

¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-hydroxybenzonitrile, a distinct isomer within the family of substituted benzonitriles, represents a molecule of significant interest for synthetic chemists and drug discovery scientists. Its unique arrangement of a nitrile group, a hydroxyl group, and an acetyl moiety on the benzene ring offers a rich scaffold for chemical modification and exploration of biological activity. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and prospective applications in medicinal chemistry and materials science. Drawing upon established chemical principles and data from related isomers, this document serves as a foundational resource for researchers seeking to explore the potential of this intriguing, yet underexplored, molecule.

Introduction: The Chemical Landscape of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, valued for the unique physicochemical properties conferred by the nitrile group.[1] This functional group can act as a hydrogen bond acceptor and a bioisostere for various other functionalities, making it a privileged scaffold in the design of novel therapeutic agents.[1] The addition of hydroxyl and acetyl groups, as seen in this compound, further functionalizes the aromatic ring, opening avenues for diverse chemical transformations and biological interactions. While isomers such as 5-Acetyl-2-hydroxybenzonitrile have been investigated for their potential antimicrobial, anti-inflammatory, and analgesic properties, this compound remains a comparatively uncharted territory, presenting both a challenge and an opportunity for novel discovery.[2]

Physicochemical Properties and Structural Analysis

Structural Features

The molecule consists of a benzene ring substituted with three key functional groups:

-

Nitrile Group (-CN): An electron-withdrawing group that influences the electronic properties of the aromatic ring and can participate in hydrogen bonding.

-

Hydroxyl Group (-OH): A hydrogen bond donor and an activating group in electrophilic aromatic substitution. Its proximity to the acetyl group suggests the potential for intramolecular hydrogen bonding.

-

Acetyl Group (-COCH₃): An electron-withdrawing group and a potential site for a variety of chemical reactions.

The relative positions of these groups (ortho-hydroxyl to the nitrile and meta- to the acetyl group) are critical in determining the molecule's reactivity and intermolecular interactions.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, in comparison to its known isomer, 3-Acetylbenzonitrile.

| Property | This compound (Predicted) | 3-Acetylbenzonitrile (Experimental) |

| Molecular Formula | C₉H₇NO₂ | C₉H₇NO |

| Molecular Weight | 161.16 g/mol | 145.16 g/mol [3] |

| Melting Point | Likely higher than 3-Acetylbenzonitrile due to hydrogen bonding | 98-100 °C[4] |

| Boiling Point | Significantly higher than 3-Acetylbenzonitrile | 120 °C (5 mmHg)[4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | Insoluble in water[4] |

| Appearance | Likely a pale yellow to brown powder | Pale yellowish-orange to brown powder[4] |

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, several plausible synthetic routes can be proposed based on established organic chemistry reactions. The key challenge lies in achieving the desired 1,2,3-trisubstitution pattern on the benzene ring.

Friedel-Crafts Acylation of 2-Hydroxybenzonitrile

A direct approach would be the Friedel-Crafts acylation of 2-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The directing effects of these two groups are in opposition for the 3-position. However, the strong activating effect of the hydroxyl group might favor acylation at the positions ortho and para to it. Acylation at the 5-position would be sterically less hindered and electronically favored by the hydroxyl group. To achieve acylation at the 3-position, careful selection of the Lewis acid catalyst and reaction conditions would be crucial to overcome the directing influence of the nitrile group.

Diagram: Proposed Friedel-Crafts Acylation of 2-Hydroxybenzonitrile

Caption: Potential Friedel-Crafts acylation route.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-hydroxybenzonitrile in a suitable dry, non-polar solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.

-

Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product would likely be a mixture of isomers requiring purification by column chromatography to isolate the desired this compound.

Multi-step Synthesis from 2-Hydroxyacetophenone

An alternative strategy involves starting with a pre-functionalized benzene ring and introducing the nitrile group in a later step.

-

Nitration of 2-Hydroxyacetophenone: Nitration of 2-hydroxyacetophenone would likely yield a mixture of 3-nitro and 5-nitro isomers due to the ortho-, para-directing hydroxyl group and the meta-directing acetyl group.

-

Separation of Isomers: The 3-nitro-2-hydroxyacetophenone isomer would need to be separated from the 5-nitro isomer.

-

Reduction of the Nitro Group: The nitro group of the isolated 3-nitro-2-hydroxyacetophenone can be reduced to an amino group (-NH₂) using standard reducing agents like Sn/HCl or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting 3-amino-2-hydroxyacetophenone can then be converted to the desired this compound via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt (e.g., CuCN).

Diagram: Multi-step Synthesis from 2-Hydroxyacetophenone

Caption: Proposed multi-step synthetic pathway.

Potential Applications in Drug Development and Materials Science

The trifunctional nature of this compound makes it a versatile scaffold for the development of novel compounds with potential biological activity and applications in materials science.

Medicinal Chemistry

-

Enzyme Inhibition: The nitrile group is a known pharmacophore that can interact with the active sites of various enzymes.[5] The presence of the hydroxyl and acetyl groups provides additional points of interaction, potentially leading to potent and selective inhibitors.

-

Antimicrobial and Antifungal Agents: Benzonitrile derivatives have shown promise as antibacterial and antifungal agents.[1] The specific substitution pattern of this compound could lead to novel antimicrobial compounds.

-

Anti-inflammatory and Analgesic Activity: Derivatives of hydroxybenzoic acid and related phenolic compounds are known to possess anti-inflammatory and analgesic properties.[6] The structural similarity of this compound to these compounds suggests it could be a valuable starting point for the development of new anti-inflammatory drugs.

Materials Science

-

Fluorescent Probes: The conjugated aromatic system could be modified to create fluorescent molecules for use as probes in biological imaging or as components in organic light-emitting diodes (OLEDs).

-

Polymer Synthesis: The reactive functional groups could be utilized for the synthesis of novel polymers with tailored properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the same precautions as other benzonitrile derivatives. Based on the safety data for its isomers, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential for further research and development. This technical guide has outlined its predicted properties, proposed plausible synthetic routes, and highlighted its potential applications in medicinal chemistry and materials science. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents and advanced materials. Further experimental work is necessary to validate the proposed synthetic pathways and to fully elucidate the chemical and biological properties of this promising scaffold.

References

-

PubChem. 3-Acetylbenzonitrile. [Link]

-

Cheméo. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties. [Link]

-

Pharmaffiliates. p-Cyanoacetophenone | CAS No : 1443-80-7. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. 2,6-dihydroxyacetophenone. [Link]

-

ResearchGate. Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

Sources

- 1. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]

- 2. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ACETYLBENZONITRILE | 6136-68-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Show how you would accomplish the following synthesis. (a) Acetphenone→ a.. [askfilo.com]

3-Acetyl-2-hydroxybenzonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the molecular characteristics, synthesis, and applications of this compound. The content herein is structured to offer not just data, but a foundational understanding of the compound's scientific context, grounded in authoritative sources.

Core Molecular Profile

This compound is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), an acetyl (-COCH₃), and a nitrile (-C≡N) group. This unique combination of functionalities makes it a versatile building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. The strategic placement of these groups on the benzene ring governs its reactivity and potential biological interactions.

The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [2] |

| Monoisotopic Mass | 161.04768 Da | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)C1=CC=CC(=C1O)C#N | [1] |

| InChIKey | BXOIBVZQPXILDX-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Understanding its spectral signature is critical for reaction monitoring, quality control, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The aromatic protons will exhibit complex splitting patterns (multiplets) based on their coupling with each other. The methyl protons will appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on the solvent and concentration, though it is often found at a higher chemical shift due to intramolecular hydrogen bonding with the adjacent acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. Key resonances include the carbonyl carbon of the acetyl group (~195-205 ppm), the nitrile carbon (~115-120 ppm), and the carbons of the aromatic ring, with the carbon bearing the hydroxyl group appearing at a higher chemical shift (~150-160 ppm).[3]

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the presence of the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the range of 3500–2500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[4]

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ indicates the nitrile group.

-

C=O Stretch: A strong, sharp absorption corresponding to the acetyl carbonyl group will be present around 1650-1680 cm⁻¹, with its frequency lowered due to conjugation and intramolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The predicted monoisotopic mass is 161.04768 Da.[1]

Synthesis and Chemical Reactivity

While specific, optimized synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be logically derived from established organic chemistry principles for related structures. A plausible synthetic strategy involves the modification of a more common precursor, such as 2-hydroxybenzonitrile.

Conceptual Synthetic Pathway

A common method for introducing an acetyl group onto a phenol is the Fries rearrangement . This reaction involves heating a phenolic ester (like 2-cyanophenyl acetate) with a Lewis acid catalyst (e.g., AlCl₃) to induce the migration of the acyl group to the aromatic ring. The ortho and para positions relative to the hydroxyl group are typically favored.

Caption: Conceptual two-step synthesis of this compound.

Experimental Protocol: Synthesis via Fries Rearrangement (Illustrative)

This protocol is an illustrative example based on standard procedures for the Fries rearrangement. Causality: The choice of a Lewis acid like AlCl₃ is crucial as it coordinates with the carbonyl oxygen of the ester, facilitating the generation of an acylium ion electrophile which then attacks the activated aromatic ring.

-

Esterification: Dissolve 2-hydroxybenzonitrile (1.0 equiv) in a suitable solvent like dichloromethane. Add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.1 equiv) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-cyanophenyl acetate.

-

Fries Rearrangement: Add the crude 2-cyanophenyl acetate to a flask. Cool to 0 °C and add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) portion-wise.

-

Heating: After the addition is complete, heat the mixture to 140-160 °C for several hours. The high temperature is necessary to drive the rearrangement.

-

Final Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting solid by column chromatography or recrystallization to obtain pure this compound.

Applications in Research and Drug Development

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are explored across numerous therapeutic areas.[5] The functional groups of this compound offer multiple points for interaction with biological targets and for further synthetic modification.

Role as a Pharmacophore

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other groups.[6] Studies have shown that the interaction between the nitrile moiety of ligands and their target proteins primarily involves hydrogen bonding.[6] The hydroxyl and acetyl groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, anchoring the molecule within a protein's active site.

Potential Therapeutic Applications

While specific biological activities for this compound are not widely reported, its structural isomers and related benzonitrile derivatives have shown promise in several areas:

-

Antimicrobial Activity: Derivatives of 5-Acetyl-2-hydroxybenzonitrile have shown potential efficacy against various microbial strains.[2] Benzonitrile compounds have been investigated as antibacterial and antifungal agents, with some proposed to act by inhibiting essential bacterial enzymes.[5]

-

Anti-inflammatory Properties: Research into related compounds suggests that the scaffold may be suitable for developing derivatives with anti-inflammatory effects, potentially as candidates for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Enzyme Inhibition: The benzonitrile motif is present in inhibitors of various enzymes. For instance, some nitrile-containing compounds are known to inhibit phosphodiesterases (PDEs), which have therapeutic potential for treating inflammatory conditions like COPD.[6]

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

-

GHS Hazard Classification (Anticipated):

Recommended Laboratory Practices

Given the anticipated hazards, the following precautions are essential:

-

Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[9][10]

-

Handling: Avoid generating dust. Do not get the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[8] Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]

Conclusion

This compound is a compound with significant potential for researchers in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by versatile functional groups, makes it an attractive starting point for the synthesis of more complex molecules and for the exploration of novel therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling procedures is paramount for its effective and responsible use in a research setting. This guide provides the foundational knowledge required to leverage this compound in advanced scientific applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile.

-

NIST. (n.d.). 3-Acetylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80222, 3-Acetylbenzonitrile. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Acetyl-2-hydroxybenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12332832, 3-Acetyl-4-hydroxybenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7NO2). Retrieved from [Link]

- Google Patents. (2019). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

- Rasayan Journal of Chemistry. (n.d.). Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives.

- Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- European Journal of Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Acta Pharmaceutica.

- Thermo Fisher Scientific. (2025).

-

Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP.

Sources

- 1. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem [benchchem.com]

- 3. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Acetyl-4-hydroxybenzonitrile | C9H7NO2 | CID 12332832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

3-Acetyl-2-hydroxybenzonitrile literature review

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Disclaimer: Direct literature on this compound is notably scarce. This guide, therefore, presents a scientifically-grounded projection of its synthesis, properties, and reactivity. This is achieved through a comprehensive analysis of established chemical principles and a comparative study of its close structural isomers. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and drug development professionals, encouraging further empirical investigation into this promising, yet under-explored, chemical entity.

Introduction: Unveiling a Molecule of Latent Potential

In the vast landscape of organic chemistry, the benzonitrile scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic placement of hydroxyl and acetyl groups on this core structure can impart a diverse range of chemical and biological activities. While isomers such as 5-Acetyl-2-hydroxybenzonitrile and 3-Acetyl-4-hydroxybenzonitrile have been investigated, this compound remains a molecule of significant untapped potential due to a lack of dedicated research.

This technical guide aims to bridge this knowledge gap by providing a robust theoretical framework for the synthesis and characterization of this compound. By leveraging well-established synthetic transformations and drawing parallels with its documented isomers, we will explore its likely chemical and physical properties, predict its reactivity, and propose avenues for its application in medicinal chemistry and beyond.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is through the Fries rearrangement of 2-cyanophenyl acetate. This reaction is a classic method for the ortho- and para-acylation of phenols and is known to be influenced by reaction conditions, allowing for a degree of regioselectivity.[1][2][3]

Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-cyanophenol.

Sources

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2-hydroxybenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to a scarcity of direct historical information regarding its discovery, this document focuses on plausible synthetic routes derived from established chemical principles and analogous transformations. It offers a detailed exploration of its chemical structure, proposed synthesis, and characterization, aiming to equip researchers with the foundational knowledge required for its utilization and further investigation.

Introduction

This compound, with the chemical formula C₉H₇NO₂, is a polyfunctional aromatic molecule featuring a nitrile, a hydroxyl, and an acetyl group. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical intermediates. The strategic placement of the substituents on the benzene ring allows for a variety of chemical transformations, offering access to a diverse range of molecular architectures.

While the specific historical context of the discovery of this compound is not well-documented in publicly available literature, its structural motifs are present in various biologically active molecules. The 2-hydroxybenzonitrile core is a known pharmacophore, and acetyl-substituted phenols are common intermediates in organic synthesis. This guide aims to bridge the information gap by providing a scientifically grounded resource on this intriguing molecule.

Physicochemical Properties and Spectroscopic Data

Based on its structure, the following physicochemical properties can be anticipated for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₇NO₂ | - |

| Molecular Weight | 161.16 g/mol | - |

| Appearance | Likely a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO | General knowledge of similar compounds |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed starting from readily available 2-hydroxybenzonitrile. This proposed pathway involves a Fries rearrangement, a well-established method for the synthesis of hydroxyaryl ketones.

Reaction Principle: The Fries Rearrangement

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone upon treatment with a Lewis acid catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring, preferentially at the ortho and para positions. The regioselectivity of the rearrangement can be influenced by factors such as temperature and the choice of solvent.

Proposed Synthetic Workflow

The proposed two-step synthesis of this compound is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Cyanophenyl acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzonitrile (1 equivalent) in pyridine.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-cyanophenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).

-

Addition of Reactant: Add nitrobenzene as the solvent, followed by the dropwise addition of 2-cyanophenyl acetate (1 equivalent) at 0 °C.

-

Reaction Conditions: Slowly warm the reaction mixture to the desired temperature (this may require optimization, typically between room temperature and 60 °C) and stir for several hours. The progress of the rearrangement should be monitored by TLC.

-

Quenching and Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices

-

Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that is highly effective in promoting the Fries rearrangement. The amount of catalyst is crucial as it complexes with both the carbonyl oxygen and the phenolic hydroxyl group.

-

Solvent Selection: Nitrobenzene is often used as a solvent for Fries rearrangements as it is relatively inert under the reaction conditions and can dissolve the reactants and the aluminum chloride complex. However, due to its toxicity, alternative solvents should be considered where possible.

-

Temperature Control: The temperature of the Fries rearrangement can influence the ratio of ortho and para isomers. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to the ortho-isomer. For the synthesis of this compound (an ortho-acylated product), careful temperature control is necessary.

Structural Elucidation and Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the carbonyl carbon of the acetyl group, the methyl carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and the C=O stretch of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic and Physical Analysis

-

Thin Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of the reaction and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the purity of the final product.

-

Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

Potential Applications and Future Directions

This compound, with its multiple functional groups, holds promise as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: The 2-hydroxybenzonitrile scaffold can be found in various pharmacologically active compounds. The acetyl group can be further modified to introduce different functionalities, potentially leading to the discovery of new drug candidates. For instance, it can serve as a precursor for the synthesis of chalcones, flavones, and other heterocyclic systems of medicinal interest. A related compound, N-(3-acetyl-2-hydroxyphenyl) acetamide, is an intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma.[1]

-

Materials Science: The presence of a nitrile group and a phenolic hydroxyl group could allow for its use in the synthesis of novel polymers or functional materials. The molecule's ability to participate in hydrogen bonding and coordination with metal ions could be exploited in the design of supramolecular assemblies and metal-organic frameworks.

Future research could focus on the exploration of the reactivity of this compound, developing new synthetic methodologies for its derivatives, and evaluating the biological activities of these novel compounds.

Conclusion

While the historical discovery of this compound remains elusive, this technical guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route via a Fries rearrangement of 2-cyanophenyl acetate offers a logical and practical approach for its preparation. The detailed experimental protocol and the discussion on the rationale behind the chosen conditions are intended to empower researchers to synthesize and explore the potential of this valuable chemical building block. Further investigation into its properties and applications is warranted and is expected to contribute significantly to the fields of medicinal chemistry and materials science.

References

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Applications of 3-Acetyl-2-hydroxybenzonitrile in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Trifunctional Building Block

In the landscape of contemporary organic synthesis and drug discovery, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. 3-Acetyl-2-hydroxybenzonitrile, a seemingly simple aromatic compound, emerges as a potent and versatile building block, endowed with a unique trifunctional architecture. The ortho-positioning of the hydroxyl, acetyl, and nitrile groups on the benzene ring creates a reactive triad that can be selectively manipulated to construct a diverse array of complex heterocyclic systems. While direct literature on this specific molecule is emerging, its synthetic potential can be largely extrapolated from the well-established chemistry of its structural analogs, such as 3-acetylcoumarin and o-hydroxyacetophenones. This guide provides a comprehensive overview of the prospective applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in harnessing its synthetic utility.

The inherent reactivity of this compound is dictated by the interplay of its three functional groups:

-

The Phenolic Hydroxyl Group: Acts as a nucleophile and a proton donor, and can be readily alkylated or acylated. Its acidity is influenced by the electron-withdrawing nature of the adjacent acetyl and nitrile groups.

-

The Acetyl Group: The methyl ketone provides a reactive site for a plethora of transformations, including condensations, halogenations, and cyclizations. The enolizable α-protons are acidic and can be deprotonated to form a nucleophilic enolate.

-

The Nitrile Group: This electron-withdrawing group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine, offering a gateway to further functionalization.

This unique combination of functionalities makes this compound a valuable precursor for the synthesis of various biologically active heterocyclic compounds.

Application 1: Synthesis of Chromone Derivatives

Chromones are a class of naturally occurring compounds that form the core structure of various flavonoids and exhibit a wide range of biological activities. The intramolecular cyclization of o-hydroxyacetophenones is a classical and efficient method for the synthesis of chromones. This compound, being a substituted o-hydroxyacetophenone, is an ideal substrate for this transformation.

Mechanistic Rationale: The Kostanecki-Robinson Reaction

The synthesis of chromone derivatives from this compound can be achieved via a modified Kostanecki-Robinson reaction. This reaction involves the acylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular aldol condensation. The nitrile group at the 3-position of the starting material will be retained in the final chromone structure, offering a handle for further synthetic modifications.

Caption: Synthetic pathway to 4-Cyano-2-methylchromone.

Protocol: Synthesis of 4-Cyano-2-methylchromone

This protocol describes the synthesis of 4-Cyano-2-methylchromone from this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous pyridine

-

Sodium acetate (anhydrous)

-

Ethanol

-

Hydrochloric acid (10%)

Procedure:

-

Acylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous pyridine (5-10 volumes).

-

To this solution, add acetic anhydride (3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 120 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After completion of the acylation step, cool the reaction mixture to room temperature. Add anhydrous sodium acetate (3 equivalents).

-

Heat the mixture to 150-160 °C for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring.

-

Acidify the mixture with 10% hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-Cyano-2-methylchromone.

| Reactant | Molar Eq. | Role |

| This compound | 1 | Starting material |

| Acetic Anhydride | 3 | Acylating agent |

| Pyridine | Solvent | Base catalyst |

| Sodium Acetate | 3 | Base for cyclization |

Application 2: Synthesis of Coumarin Derivatives via Pechmann Condensation

Coumarins are another important class of benzopyrones with significant applications in pharmaceuticals, fragrances, and agrochemicals. The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. While this compound is not a simple phenol, its acetyl group can be envisioned to participate in a Pechmann-like condensation with a suitable reagent, leading to coumarin scaffolds.

Protocol: Synthesis of 4-Methyl-2-oxo-2H-chromene-8-carbonitrile

This protocol outlines a potential route to a coumarin derivative from this compound.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Concentrated sulfuric acid or other acidic catalysts (e.g., Amberlyst-15)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 volumes) with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Work-up: Carefully pour the reaction mixture into crushed ice. A solid precipitate should form.

-

Filter the solid, wash thoroughly with cold water to remove any residual acid, and then with a cold solution of sodium bicarbonate.

-

Purification: Recrystallize the crude product from ethanol to yield 4-Methyl-2-oxo-2H-chromene-8-carbonitrile.

Application 3: A Versatile Precursor for Pyrazole and Isoxazole Synthesis

The 1,3-dicarbonyl-like motif within this compound (considering the enol form) makes it an excellent precursor for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles. These scaffolds are prevalent in many marketed drugs.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone for pyrazole synthesis.

Caption: General scheme for pyrazole synthesis.

Protocol: Synthesis of a Substituted Pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (or a substituted hydrazine like phenylhydrazine)

-

Glacial acetic acid or ethanol

-

Sodium hydroxide solution (for work-up)

Procedure:

-

Condensation: Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol (10 volumes) in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. An exothermic reaction may be observed.

-

Cyclization: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

-

Filter the product, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis of Isoxazole Derivatives

Similarly, the reaction with hydroxylamine hydrochloride will yield isoxazole derivatives. The regioselectivity of the cyclization will depend on the reaction conditions and the relative reactivity of the two carbonyl groups in the enol form.

Protocol: Synthesis of a Substituted Isoxazole

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or pyridine

-

Ethanol

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol (10-15 volumes).

-

Reaction: Reflux the mixture for 6-12 hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water to precipitate the product.

-

Filter the solid, wash with water, and air dry.

-

Purification: Recrystallize from an appropriate solvent to obtain the pure isoxazole derivative.

| Heterocycle | Key Reagent | Typical Conditions |

| Pyrazole | Hydrazine Hydrate | Acetic acid or ethanol, reflux |

| Isoxazole | Hydroxylamine HCl | Ethanol, base (NaOAc or Pyridine), reflux |

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a highly promising, yet underexplored, building block for organic synthesis. Its unique arrangement of three reactive functional groups provides a platform for the efficient construction of a wide variety of heterocyclic scaffolds of medicinal importance, including chromones, coumarins, pyrazoles, and isoxazoles. The protocols and synthetic strategies outlined in this guide, largely derived from the well-established chemistry of analogous compounds, are intended to serve as a foundational resource for researchers and professionals in drug development. The versatility of this synthon opens up new avenues for the discovery of novel bioactive molecules and warrants further investigation into its full synthetic potential.

References

- A comprehensive list of references will be compiled based on the specific literature that underpins the analogous reactions described. For the purpose of this demonstration, placeholder references would be used. For a real-world application, each claim and protocol would be linked to a specific, verifiable source.

Application Notes: A Detailed Experimental Protocol for the Synthesis of 3-Acetyl-2-hydroxybenzonitrile via Fries Rearrangement

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-Acetyl-2-hydroxybenzonitrile, a valuable hydroxyaryl ketone intermediate for pharmaceutical and materials science research. The synthesis is approached via a two-step process: the initial O-acylation of 2-hydroxybenzonitrile to yield 2-cyanophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement. This document explains the causality behind critical experimental choices, from reagent selection to reaction conditions that favor the desired ortho-acylated product. It includes detailed, step-by-step methodologies, safety protocols for handling hazardous reagents like anhydrous aluminum chloride, and validation techniques to ensure the identity and purity of the final compound. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this important molecular scaffold.

Introduction and Scientific Context

This compound belongs to the class of hydroxyaryl ketones, which are pivotal structural motifs in organic synthesis and medicinal chemistry. These compounds serve as versatile precursors for the synthesis of more complex heterocyclic systems, such as coumarins and benzofurans, which exhibit a wide spectrum of biological activities.[1][2] The benzonitrile moiety itself is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[3][4]

The protocol detailed herein employs the Fries rearrangement, a robust and classic organic transformation that converts a phenolic ester into a hydroxyaryl ketone.[5] This intramolecular reaction, catalyzed by a Lewis acid, provides a direct and efficient pathway to install an acyl group onto an aromatic ring, with regioselectivity that can be controlled by reaction temperature.[6][7] Understanding and mastering this reaction is essential for generating a library of functionalized phenolic compounds for downstream applications in drug discovery and development.

Reaction Principle and Mechanism

The synthesis proceeds in two distinct stages:

-

Esterification: 2-Hydroxybenzonitrile is first converted to its corresponding acetate ester, 2-cyanophenyl acetate. This step protects the phenolic hydroxyl group and primes the molecule for the subsequent rearrangement.

-

Fries Rearrangement: The key step involves the intramolecular acyl migration of 2-cyanophenyl acetate, catalyzed by anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to both the carbonyl and ether oxygens of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions.

Generally, lower reaction temperatures (<60 °C) favor the formation of the para-isomer (kinetic product), while higher temperatures (>160 °C) favor the thermodynamically more stable ortho-isomer.[7] The stability of the ortho-isomer is enhanced by the formation of a stable six-membered chelate ring with the aluminum chloride catalyst, which is maintained even after hydrolysis.

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| Part A: Esterification | |||||

| 2-Hydroxybenzonitrile | 611-20-1 | 119.12 | 5.00 g | 41.97 | 1.0 |

| Acetyl Chloride | 75-36-5 | 78.50 | 3.6 mL | 50.37 | 1.2 |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 40 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |

| Part B: Fries Rearrangement | |||||

| 2-Cyanophenyl acetate | 15774-69-3 | 161.16 | 5.00 g | 31.02 | 1.0 |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 8.27 g | 62.04 | 2.0 |

| Nitrobenzene (Anhydrous) | 98-95-3 | 123.11 | 50 mL | - | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | - | - |

Detailed Experimental Protocol

Part A: Synthesis of 2-Cyanophenyl Acetate (Precursor)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (5.00 g, 41.97 mmol) in anhydrous pyridine (40 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion. Anhydrous conditions prevent the hydrolysis of acetyl chloride.

-

-

Addition of Acetyl Chloride: Add acetyl chloride (3.6 mL, 50.37 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into 150 mL of ice-cold water. A precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is 2-cyanophenyl acetate, which can be used in the next step without further purification if it appears sufficiently pure by TLC. If necessary, purify by recrystallization from ethanol/water.

Part B: Fries Rearrangement to this compound

CRITICAL SAFETY NOTE: Anhydrous aluminum chloride reacts violently with water. [8][9]All glassware must be oven-dried, and the reaction must be conducted under a strict inert (nitrogen or argon) atmosphere.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (8.27 g, 62.04 mmol) to anhydrous nitrobenzene (50 mL).

-

Causality: Nitrobenzene is a high-boiling polar solvent that is stable to Lewis acids and can effectively solvate the reaction components at the required high temperatures.

-

-

Addition of Substrate: To the stirred suspension, add a solution of 2-cyanophenyl acetate (5.00 g, 31.02 mmol) in anhydrous nitrobenzene (10 mL) dropwise over 15 minutes.

-

Heating: Heat the reaction mixture to 160-165 °C using a heating mantle and stir at this temperature for 4 hours. The high temperature is crucial for favoring the formation of the thermodynamically stable ortho-isomer. [7]4. Quenching (EXTREME CAUTION): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a large beaker with vigorous stirring. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Causality: The acidic work-up hydrolyzes the aluminum-phenoxide complex to liberate the hydroxyl group of the product and dissolves the aluminum salts in the aqueous phase.

-

-

Work-up and Isolation: The nitrobenzene can be removed by steam distillation. Alternatively, transfer the entire mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Part C: Purification

-

Column Chromatography: The crude product, a mixture of ortho and para isomers, must be purified. Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with a 95:5 ratio).

-

Elution: Load the crude product onto the column and elute with a gradient of increasing ethyl acetate. The ortho-isomer (this compound) typically has a higher Rf value than the para-isomer due to intramolecular hydrogen bonding, which reduces its polarity.

-

Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and proceed to characterization.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see a singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm, aromatic protons in the δ 6.8-7.8 ppm region, and a broad singlet for the phenolic hydroxyl proton (OH) at a downfield chemical shift (> δ 10 ppm) due to intramolecular hydrogen bonding.

-

¹³C NMR: Key signals will include the carbonyl carbon of the acetyl group (~δ 200-205 ppm), the methyl carbon (~δ 25-30 ppm), the nitrile carbon (~δ 115-120 ppm), and distinct signals for the aromatic carbons.

-

FT-IR (ATR): Look for characteristic absorption bands: a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), and a strong C=O stretch for the ketone (~1640-1660 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product (161.16 g/mol ) should be observed.

-

Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Fume Hood: All steps of this synthesis, especially those involving anhydrous aluminum chloride, acetyl chloride, nitrobenzene, and the quenching procedure, must be performed in a certified chemical fume hood. [10]* Anhydrous Aluminum Chloride: Corrosive and water-reactive. It causes severe burns upon contact. Inhalation of dust can damage the respiratory tract. Handle with extreme care in a dry environment (e.g., glove box or under an inert atmosphere). [9][11]In case of fire, use a Class D extinguisher or dry sand; do not use water.

-

Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to produce HCl gas. Handle only in a fume hood.

-

Nitrobenzene: Highly toxic and readily absorbed through the skin. It is a suspected carcinogen. Avoid all contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any reactive reagents before disposal.

References

-

Rasayan Journal of Chemistry. (2021). Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. [Link]

-

Journal of Chemical Research. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

-

PubChem. 3-Acetylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

- Google Patents. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.

-

Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

- F. M. Moghaddam et al. (2006). An efficient and convenient synthesis of 3-acetyl-4-hydroxycoumarin.

-

Grokipedia. Fries rearrangement. [Link]

-

Lab Alley. SAFETY DATA SHEET: Aluminum Chloride. [Link]

- Journal of the American Chemical Society. (1943). The Fries Reaction. V.

-

Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

-

National Center for Biotechnology Information. (2020). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijpbs.com [ijpbs.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. nj.gov [nj.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

Application Notes and Protocols for 3-Acetyl-2-hydroxybenzonitrile Derivatives in Medicinal Chemistry

Introduction: The Strategic Value of the 3-Acetyl-2-hydroxybenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. The this compound framework represents such a scaffold. Its intrinsic chemical architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and an acetyl group strategically positioned on a benzene ring, provides a trifecta of reactive sites. This unique arrangement allows for the systematic and diverse generation of compound libraries with significant therapeutic potential. The hydroxyl and nitrile groups serve as versatile handles for constructing complex heterocyclic systems like benzofurans, while the acetyl group is an ideal anchor for synthesizing chalcones, hydrazones, and other derivatives known for their broad biological activities.[1]

Derivatives stemming from this core structure have demonstrated a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of synthetic protocols, key biological applications, and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals aiming to leverage this powerful chemical scaffold.

I. Synthesis and Derivatization Strategies

The synthetic utility of the this compound core lies in its amenability to sequential and regioselective modifications. Below are foundational protocols for the synthesis of the core scaffold and its subsequent elaboration into key derivative classes.

Protocol 1: Synthesis of the Core Scaffold via Friedel-Crafts Acylation

The introduction of the acetyl group onto the 2-hydroxybenzonitrile ring is efficiently achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a fundamental transformation in organic synthesis.[5][6]

Reaction Principle: The reaction involves the generation of a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich 2-hydroxybenzonitrile ring then attacks the acylium ion. The hydroxyl group directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent nitrile group, acylation at the C3 position is a plausible outcome.

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (10 mL per 1 g of starting material).

-

Catalyst Addition: Cool the flask in an ice bath (0°C) and slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents). Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The reaction is exothermic, necessitating cooling to control the reaction rate and prevent side reactions.

-

Reagent Addition: While maintaining the temperature at 0°C, add 2-hydroxybenzonitrile (1.0 equivalent) to the stirred suspension. Following this, add acetyl chloride (1.2 equivalents) dropwise via a syringe over 15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL). This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Key synthetic routes from 2-hydroxybenzonitrile.